The synthesis of (2R,3R)-butanediol bis(methanesulfonate) typically involves the reaction of (2R,3R)-butanediol with methanesulfonyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the bis(methanesulfonate) ester through nucleophilic substitution reactions.
(2R,3R)-Butanediol bis(methanesulfonate) features two methanesulfonate groups attached to a butanediol backbone. The molecular formula is C8H18O6S2, indicating the presence of multiple functional groups that contribute to its chemical reactivity.
(2R,3R)-Butanediol bis(methanesulfonate) can undergo various chemical transformations including:
The reactions are typically influenced by factors such as solvent choice, temperature, and concentration of reactants. For example, hydrolysis may be accelerated in acidic or basic conditions.
The mechanism of action for (2R,3R)-butanediol bis(methanesulfonate) involves its interaction with biological molecules, particularly proteins and nucleic acids. The sulfonate groups facilitate binding through ionic interactions and hydrogen bonding, enhancing its bioactivity.
(2R,3R)-Butanediol bis(methanesulfonate) finds applications primarily in pharmaceuticals:
The enantioselective production of (2R,3R)-butanediol precursors represents a foundational step in synthesizing high-purity (2R,3R)-butanediol bis(methanesulfonate). Contemporary methodologies leverage transition metal catalysis and enantioselective microbial fermentation to establish the required chiral centers. Asymmetric diboration of olefins using chiral diol ligands (e.g., pinanediol) coupled with palladium or platinum catalysts delivers chiral 1,2-bis(boronic) esters with excellent enantiomeric excess (>95%). These intermediates undergo stereoretentive conversion to (2R,3R)-butanediol through oxidative workup, preserving configuration integrity throughout the transformation [4].
Complementary biocatalytic approaches employ engineered microbial strains like Pichia pastoris expressing codon-optimized alsS (acetolactate synthase) and alsD (acetolactate decarboxylase) genes from Bacillus subtilis. This synthetic pathway converts glucose to optically pure (2R,3R)-butanediol (>99% ee) at titers reaching 74.5 g/L in statistically optimized fed-batch fermentation. The BDH1 gene from Saccharomyces cerevisiae (encoding butanediol dehydrogenase) further enhances flux toward the target stereoisomer by reducing competing acetoin accumulation. This microbial platform demonstrates industrial scalability while maintaining exceptional chiral fidelity [8].
Table 1: Stereoselective Methods for (2R,3R)-Butanediol Synthesis
Method | Catalyst/System | Enantiomeric Excess | Yield/Titer | Key Advantage |
---|---|---|---|---|
Asymmetric Diboration | Pd/Chiral Diol Complex | >95% ee | 80-92% | Broad substrate scope |
Microbial Fermentation | Engineered P. pastoris | >99% ee | 74.5 g/L | Scalable, GRAS organism |
Asymmetric Hydrogenation | Ru-BINAP Complexes | 90-95% ee | 85-90% | Mature technology |
(2R,3R)-Butanediol bis(methanesulfonate) (molecular formula: C₆H₁₄O₆S₂; CAS 81495-76-3) serves as a critical electrophilic building block for generating enantiopure epoxides through intramolecular nucleophilic displacement. The bis-mesylate functionality activates both carbon centers for backside attack by the adjacent alkoxide ion, forming the strained three-membered epoxide ring. This reaction proceeds under mild basic conditions (e.g., NaOH, NaH) and exhibits strict stereospecificity: the threo configuration of (2R,3R)-butanediol bis(methanesulfonate) ensures inversion at both carbons, yielding the trans-configured epoxide exclusively. This stereochemical fidelity is paramount for producing non-racemic epoxide intermediates used in pharmaceutical synthesis [6] [9].
The reaction mechanism involves sequential deprotonation and SN₂ ring closure. Kinetic studies confirm the rate-determining step as the initial alkoxide formation, followed by rapid intramolecular displacement. Crucially, the meso-isomer of butanediol bis(methanesulfonate) produces a cis-epoxide, underscoring the diastereodivergent nature of this transformation based on starting material chirality. Computational analyses reveal significant ring strain energy (~25 kcal/mol) in the resulting epoxide, explaining its heightened reactivity relative to linear ethers or larger heterocycles. This strain drives regioselective ring-opening reactions essential for constructing complex chiral molecules [6] [9].
Integrating (2R,3R)-butanediol bis(methanesulfonate) into solid-phase peptide synthesis (SPPS) frameworks presents unique scalability challenges. While SPPS offers advantages in automation and intermediate purification through resin-based sequestration, the limited loading capacity of conventional resins (typically 0.5-1.2 mmol/g) restricts large-scale production. Methanesulfonate esterification on resin-bound (2R,3R)-butanediol derivatives requires anhydrous conditions to prevent hydrolysis, complicating process design. Furthermore, the electrophilic bis-mesylate moiety can react with nucleophilic functionalities on neighboring residues (e.g., histidine, cysteine), necessitating orthogonal protecting group strategies that increase synthetic complexity [7].
Liquid-phase peptide synthesis (LPPS) offers superior scalability for industrial applications but introduces purification hurdles. The high reactivity of the bis-mesylate group demands precise stoichiometric control during conjugation to prevent diol oligomerization. Continuous-flow reactors with immobilized catalysts address this by enabling real-time reaction quenching and minimizing byproduct formation. However, chromatographic purification remains essential for separating the desired bis-methanesulfonate from monosubstituted intermediates and hydrolyzed byproducts. Crystallization-based purification leveraging the distinct solubility profiles of enantiomers presents a promising alternative, with >98% diastereomeric excess achieved using chiral resolving agents like tartrate derivatives [5] [7] [8].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: